molecular formula C10H10N2O4S B5514058 4-(benzenesulfonyl)piperazine-2,6-dione

4-(benzenesulfonyl)piperazine-2,6-dione

Cat. No.: B5514058
M. Wt: 254.26 g/mol
InChI Key: AWLRIURXOVHWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzenesulfonyl)piperazine-2,6-dione is a high-value synthetic building block in medicinal chemistry and organic synthesis. It serves as a key precursor for the construction of nitrogen-containing heterocycles with significant biological relevance. An efficient method for its synthesis from 4-benzenesulfonyliminodiacetic acid and primary amines has been developed using carbonyldiimidazole (CDI) with a catalytic amount of DMAP, which allows for preparation at ambient temperature, preserving acid-labile functional groups . The core research value of this compound lies in its utility as an intermediate for synthesizing pharmaceutically important structures. Through Brønsted acid-mediated cyclization, it can be successfully transformed into pyridopyrazines and pyrazinoisoquinolines, which are scaffolds found in compounds with a range of biological activities . Furthermore, this intermediate can undergo dehydrosulfonylation to yield substituted pyrazinones, demonstrating its versatility in reaction pathways . These methodologies have been applied to achieve a concise synthesis of the anthelmintic drug Praziquantel, highlighting its practical application in drug discovery and development . Piperazine-2,6-dione derivatives are frequently investigated for their diverse biological activities, which may include anticancer, antifungal, and other pharmacological properties . This product is intended for research purposes and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

4-(benzenesulfonyl)piperazine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c13-9-6-12(7-10(14)11-9)17(15,16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLRIURXOVHWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient synthetic approach to prepare 4-(benzenesulfonyl)piperazine-2,6-dione involves the reaction of 4-benzenesulfonyliminodiacetic acid with primary amines using carbonyldiimidazole in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) at ambient temperature . This method provides a straightforward route to obtain the desired compound with high yield.

Industrial Production Methods

In industrial settings, the synthesis of 4-(benzenesulfonyl)piperazine-2,6-dione can be scaled up by optimizing the reaction conditions mentioned above. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)piperazine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted piperazine-2,6-diones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antipsychotic Properties : Recent studies have identified derivatives of piperazine-2,6-dione as potential antipsychotic agents. These compounds exhibit high affinity for dopamine receptors (D2 and D3) and serotonin receptors (5-HT1A, 5-HT2A). Notably, one derivative showed efficacy in behavioral models predictive of antipsychotic activity without inducing extrapyramidal symptoms, suggesting a favorable side effect profile compared to traditional antipsychotics like clozapine .
  • Neuroprotective Effects : Research indicates that piperazine derivatives can enhance neuroprotection by activating store-operated calcium entry in neurons. Studies using mouse hippocampal slices demonstrated that these compounds restored long-term potentiation in aged models of Alzheimer's disease .
  • Antioxidant Activity : The antioxidant properties of piperazine-2,6-dione have been explored for their potential to mitigate oxidative stress-related damage in biological systems. This activity is particularly relevant for developing treatments for age-related diseases .

Biological Research Applications

  • Enzyme Inhibition Studies : The compound has been utilized in studies focusing on enzyme inhibition mechanisms. For instance, piperazine derivatives have shown inhibitory effects on human acetylcholinesterase, which is crucial for neurotransmission . Virtual screening has indicated that certain derivatives bind effectively at both peripheral anionic and catalytic sites.
  • Cancer Research : Piperazine-2,6-dione has been investigated for its anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including glioblastoma and cervical cancer cells. The compound's mechanism involves binding interactions with biomolecules that modulate enzyme activity .

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of piperazine derivatives, researchers synthesized various analogs and tested their efficacy against different cancer cell lines. One notable derivative exhibited significant anti-proliferative activity with an IC50 value of 11.46 µM against the A549 lung cancer cell line, demonstrating its potential as a therapeutic agent .

Case Study 2: Neuroprotective Mechanisms

Another research project investigated the neuroprotective effects of piperazine derivatives in mouse models of Alzheimer's disease. The results indicated that treatment with these compounds enhanced synaptic plasticity and cognitive function in aged mice, highlighting their potential as therapeutic agents for neurodegenerative disorders .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeTarget/MechanismReference
AntipsychoticPiperazine-2,6-dione derivativeDopamine D2/D3 & Serotonin 5-HT receptors
NeuroprotectivePiperazine derivativeStore-operated calcium entry
AntioxidantPiperazine-2,6-dioneMitigation of oxidative stress
Apoptosis InductionPiperazine derivativeInduction in cancer cells

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)piperazine-2,6-dione involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can form strong interactions with biological molecules, leading to the modulation of their activity. The piperazine ring can also interact with various enzymes and receptors, influencing their function and leading to the desired biological effects.

Comparison with Similar Compounds

Key Differences :

  • The benzenesulfonyl group in 4-(benzenesulfonyl)piperazine-2,6-dione may confer greater metabolic stability compared to indole-carbonyl or succinamoyl groups due to its resistance to enzymatic cleavage.
  • Sulfonyl groups often improve binding to sulfhydryl-containing enzymes (e.g., topoisomerases), suggesting unique mechanistic pathways .

Comparison with Cardioprotective Agents (e.g., Dexrazoxane)

Dexrazoxane (4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione) is a clinically approved cardioprotective agent that mitigates anthracycline-induced cardiotoxicity. Its mechanism involves iron chelation and topoisomerase IIβ inhibition .

Feature Dexrazoxane 4-(Benzenesulfonyl)piperazine-2,6-dione
Substituent 3,5-Dioxopiperazinylpropyl Benzenesulfonyl
Key Activity Iron chelation, Topo IIβ inhibition Likely sulfhydryl enzyme modulation
Clinical Use Approved for cardiotoxicity Not reported
Metabolite ADR-925 (hydrophilic) Unknown

Structural Insight: The benzenesulfonyl group lacks the dioxopiperazine side chain critical for dexrazoxane’s iron-chelating activity.

Comparison with Metal-Binding Derivatives

Piperazine-2,6-dione derivatives with ion-binding capabilities include:

  • Compounds 3, 4, 7, and 8 ():
    • Bound Cu⁺, Cu²⁺, Fe²⁺, Fe³⁺, and Zn²⁺ in the order Cu⁺ > Cu²⁺ > Fe²⁺ > Fe³⁺ > Zn²⁺.
    • Required unsubstituted piperazine-2,6-dione rings for ion coordination.

Implications for 4-(Benzenesulfonyl)piperazine-2,6-dione :
The benzenesulfonyl group may sterically hinder metal coordination, reducing ion-binding efficacy compared to unsubstituted derivatives. This could limit its utility in oxidative stress-related applications .

Comparison with Antimetastatic Bisdioxopiperazines

Bisdioxopiperazines like razoxane (ICRF-159) and probimane ():

  • Feature dual piperazine-2,6-dione cores linked by alkylene chains.
  • Inhibit tumor metastasis via PDGF-β receptor and topoisomerase II inhibition .

Structural Contrast :

  • 4-(Benzenesulfonyl)piperazine-2,6-dione is a monosubstituted derivative, lacking the bisdioxopiperazine scaffold necessary for antimetastatic activity.

Structural and Functional Analysis

Substituent Effects :

  • Aromatic/Heterocyclic Groups (e.g., indole-2-carbonyl): Enhance DNA intercalation and kinase inhibition.
  • Alkylene-Linked Groups (e.g., dexrazoxane): Enable iron chelation and cardioprotection.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.